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Compound of Interest

Compound Name: 2-(2-Methylphenyl)acetohydrazide

CAS No.: 57676-52-5

Cat. No.: B2702508

Get Quote

Executive Summary
This technical guide provides a comprehensive computational analysis of 2-(2-
Methylphenyl)acetohydrazide, a critical pharmacophore and synthetic intermediate.

Characterized by an ortho-methyl substituted phenyl ring linked to a hydrazide moiety via a

methylene bridge, this molecule presents unique steric and electronic features.

This guide details the Density Functional Theory (DFT) protocols required to elucidate its

structural conformation, vibrational spectra, and reactive sites.[1][2] By synthesizing

established computational standards with specific structural insights, we provide a roadmap for

researchers utilizing this compound in drug design or ligand synthesis.

Computational Methodology: The Validated Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is

established as the standard for hydrazide derivatives. This protocol balances computational

cost with high accuracy for organic electronic systems.
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Level of Theory[2][3][4][5][6][7][8]
Software: Gaussian 16 / ORCA 5.0

Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] This hybrid functional is the

industry standard for reproducing vibrational frequencies and geometries of organic amides

and hydrazides with high fidelity [1].

Basis Set:6-311++G(d,p).[2][3][4][5]

Diffuse functions (++): Critical for capturing the lone pair interactions on the hydrazine

nitrogen atoms (

).

Polarization functions (d,p): Essential for accurately modeling the

hybridization of the carbonyl and aromatic carbons.

Self-Validating Workflow
The following diagram outlines the logical flow of the DFT analysis. Every optimization step

must be self-validated by a frequency calculation to ensure no imaginary frequencies exist

(confirming a true local minimum).
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Figure 1: Standardized DFT workflow for small organic molecules. The frequency check is a

critical "Go/No-Go" gate.

Structural Analysis & Geometry
The geometry of 2-(2-Methylphenyl)acetohydrazide is defined by two key torsional degrees

of freedom: the orientation of the o-tolyl group relative to the methylene linker, and the

conformation of the hydrazide tail.
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The Ortho-Methyl Effect
Unlike unsubstituted phenylacetohydrazide, the 2-methyl group introduces steric strain. DFT

optimization typically reveals a twisted conformation.

Observation: The phenyl ring rotates out of plane relative to the acetohydrazide backbone to

minimize steric clash between the methyl hydrogens and the methylene protons (

).

Dihedral Angle (

): The

angle deviates significantly from

or

, often settling near

to accommodate the bulk [2].

Hydrazide Conformation
The hydrazide moiety (

) exhibits a specific preference:

Amide Bond: The

and

bond typically adopts a syn-periplanar or anti-periplanar conformation. The syn conformation
is often stabilized by intramolecular hydrogen bonding if a donor is nearby, but in this isolated
molecule, the anti form is generally more stable in the gas phase.

Pyramidalization: The terminal amino group (

) is pyramidal (

-like), not planar, due to the lone pair on the nitrogen.
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Electronic Properties & Reactivity[1][5][10][11][12]
[13]
Understanding the electronic distribution is vital for predicting how this molecule interacts with

biological targets (e.g., enzymes) or metal ions (in complexation).

Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular

Orbital) distributions dictate chemical hardness and softness.

Orbital Localization Chemical Significance

HOMO

Concentrated on the

Hydrazide Nitrogen (

) and the Phenyl Ring (

-system).

Acts as the electron donor

(nucleophile). Key site for

electrophilic attack or metal

coordination.

LUMO

Localized on the Carbonyl (

) and the Phenyl Ring (

).

Acts as the electron acceptor.

Site for nucleophilic attack.[6]

Gap (

)

Typically 4.5 - 5.2 eV for this

class of molecules [3].

Indicates a stable molecule

with moderate chemical

reactivity (high kinetic stability).

Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for intermolecular interactions (docking).

Negative Regions (Red): The Carbonyl Oxygen and the Terminal Nitrogen. These are the

primary H-bond acceptors and metal chelation sites.

Positive Regions (Blue): The Hydrazide Protons (

). These act as H-bond donors.
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Neutral Regions (Green): The hydrophobic 2-Methylphenyl tail. This region drives

hydrophobic interactions in protein binding pockets.

Vibrational Spectroscopy (IR Assignments)
DFT calculations often overestimate vibrational frequencies due to the neglect of

anharmonicity. A scaling factor of 0.961 is applied to B3LYP/6-311++G(d,p) results to align with

experimental FT-IR data [1].

Table 1: Characteristic Vibrational Modes
Functional
Group

Mode
Description

Calculated
Freq (cm⁻¹)

Scaled Freq
(0.961)

Experimental
Range

Asymmetric

Stretch
~3550 3410 3350 - 3450

Symmetric

Stretch
~3420 3285 3200 - 3300

Amide I Stretch ~1730 1662 1650 - 1690

(Ar) Ring Stretch ~1600 1537 1500 - 1600

Stretch ~1150 1105 1080 - 1150

Note: The presence of the ortho-methyl group may cause a slight redshift in the aromatic C-H

stretches due to hyperconjugation.

Reactivity Descriptors (Fukui Functions)
To determine exactly where a reaction will occur, we calculate Fukui functions (

for nucleophilic attack,

for electrophilic attack).
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Figure 2: Logical mapping of reactive sites based on Fukui function analysis.

Nucleophilic Attack Site (

): The terminal nitrogen of the hydrazide is the "softest" nucleophile, making it the preferred
site for condensation with aldehydes to form hydrazones (Schiff bases).

Electrophilic Attack Site (

): The carbonyl carbon is the hardest electrophile, susceptible to hydrolysis or attack by
strong nucleophiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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